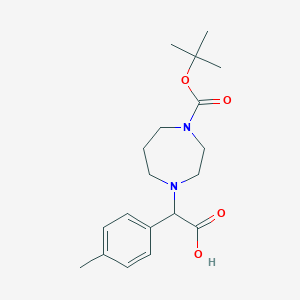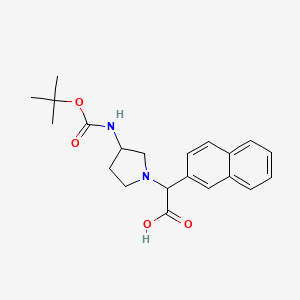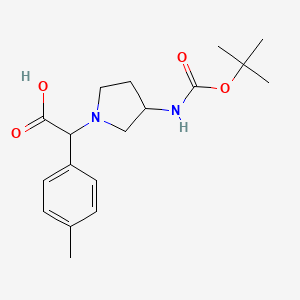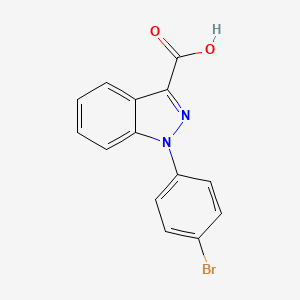
1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid
描述
1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a bromophenyl group and a carboxylic acid moiety in this compound makes it a valuable scaffold for the development of new drugs and therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-bromophenylboronic acid and the indazole core.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the bromophenyl-indazole intermediate with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, palladium catalysts, elevated temperatures.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indazole compounds with various functional groups.
科学研究应用
1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes, enzyme inhibition, and receptor binding.
Chemical Biology: The compound is employed in chemical biology to study its interactions with biomolecules and its potential as a chemical probe.
Material Science: It is used in material science for the synthesis of novel materials with specific properties, such as conductivity and fluorescence.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. The bromophenyl group and carboxylic acid moiety play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-1H-indazole-3-carboxylic acid: Lacks the bromine atom, which may affect its biological activity and binding properties.
1-(4-Chlorophenyl)-1H-indazole-3-carboxylic acid: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological effects.
1-(4-Methylphenyl)-1H-indazole-3-carboxylic acid: Contains a methyl group instead of bromine, which may influence its hydrophobicity and interaction with biomolecules.
The uniqueness of this compound lies in the presence of the bromophenyl group, which can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development and scientific research.
属性
IUPAC Name |
1-(4-bromophenyl)indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(16-17)14(18)19/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSWGEBZCIMQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2C3=CC=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679997 | |
| Record name | 1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-47-8 | |
| Record name | 1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


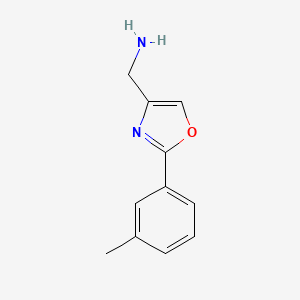
![2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine](/img/structure/B3293320.png)
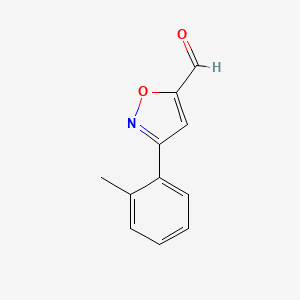
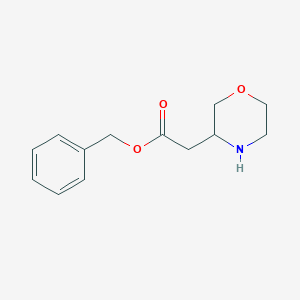
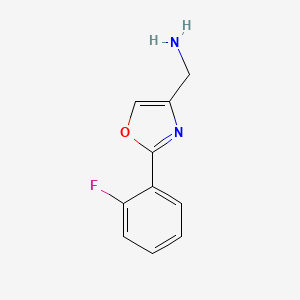
![2-Phenyl-2,7-diaza-spiro[4.4]nonane](/img/structure/B3293359.png)
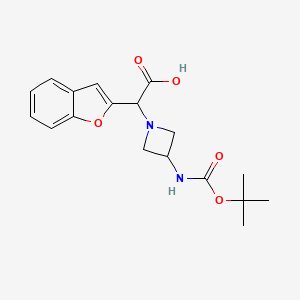
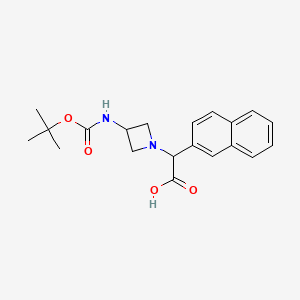
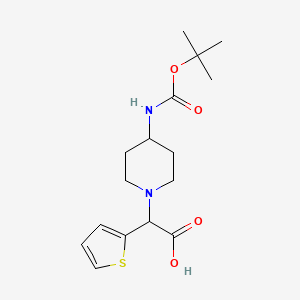
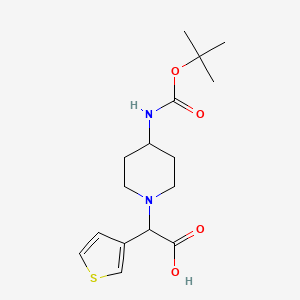
![(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B3293395.png)
